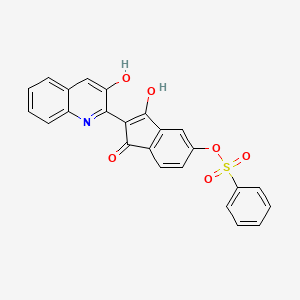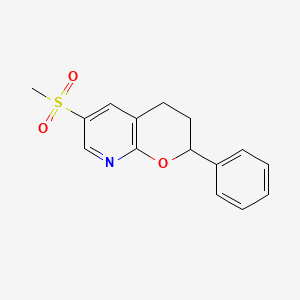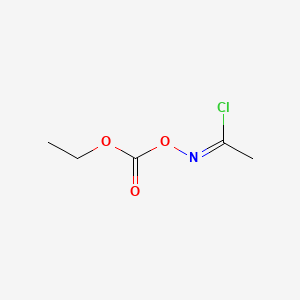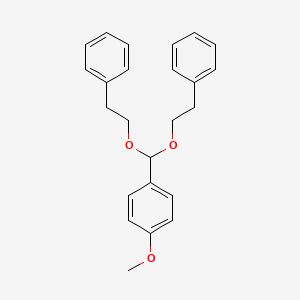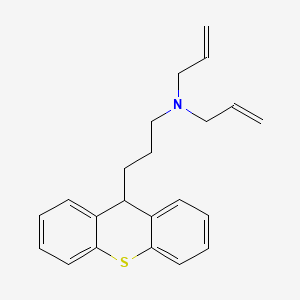
Thioxanthene-9-propylamine, N,N-diallyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thioxanthene-9-propylamine, N,N-diallyl- is a chemical compound with the molecular formula C22H25NS and a molecular weight of 335.54 g/mol . It belongs to the thioxanthene class of compounds, which are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
The synthesis of Thioxanthene-9-propylamine, N,N-diallyl- involves several steps. One common method includes the Buchwald-Hartwig amination reaction, where a thioxanthene derivative is reacted with an amine under palladium catalysis . The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Thioxanthene-9-propylamine, N,N-diallyl- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or ethanol, and catalysts such as palladium or platinum . Major products formed from these reactions include various thioxanthene derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Thioxanthene-9-propylamine, N,N-diallyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Thioxanthene-9-propylamine, N,N-diallyl- involves its interaction with various molecular targets. For instance, thioxanthene derivatives can act as antagonists on dopaminergic receptors, leading to a reduction in dopamine release and modulation of neurotransmitter pathways . Additionally, these compounds can participate in photochemical reactions, where they are excited by light and undergo electron transfer processes .
Comparación Con Compuestos Similares
Thioxanthene-9-propylamine, N,N-diallyl- can be compared with other similar compounds, such as:
Thioxanthone: Known for its role as a photocatalyst in organic reactions and polymerization processes.
Lucanthone and Hycanthone: Thioxanthene derivatives with antischistosomal and anticancer activities.
The uniqueness of Thioxanthene-9-propylamine, N,N-diallyl- lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
102556-66-1 |
|---|---|
Fórmula molecular |
C22H25NS |
Peso molecular |
335.5 g/mol |
Nombre IUPAC |
N,N-bis(prop-2-enyl)-3-(9H-thioxanthen-9-yl)propan-1-amine |
InChI |
InChI=1S/C22H25NS/c1-3-15-23(16-4-2)17-9-12-18-19-10-5-7-13-21(19)24-22-14-8-6-11-20(18)22/h3-8,10-11,13-14,18H,1-2,9,12,15-17H2 |
Clave InChI |
ZKYISPQBFDDFJG-UHFFFAOYSA-N |
SMILES canónico |
C=CCN(CCCC1C2=CC=CC=C2SC3=CC=CC=C13)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(Cyclohexylphenylacetyl)oxy]ethyl]diethylmethylammonium bromide](/img/structure/B15179465.png)
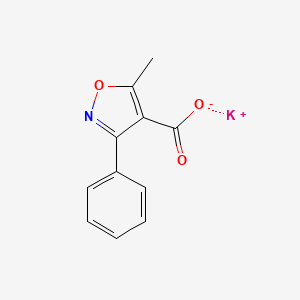

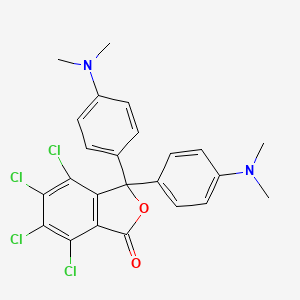
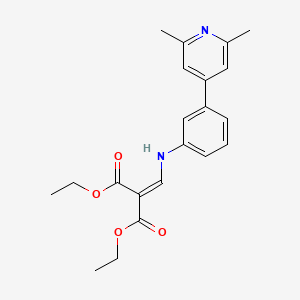
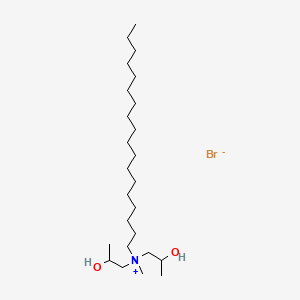
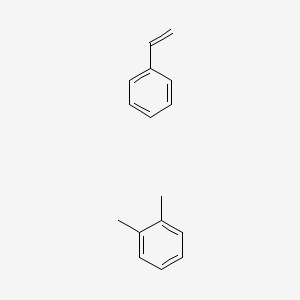
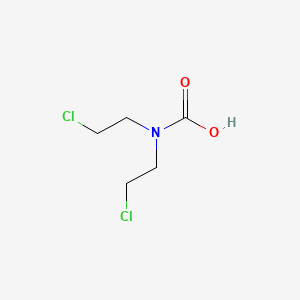
![6'-Fluoro-4,5-dihydrospiro[furan-2(3H),9'-[9H]thioxanthene]](/img/structure/B15179515.png)
